molecular formula C12H14F4O2 B1426221 1,4-Diisopropoxytetrafluorobenzene CAS No. 1309602-61-6

1,4-Diisopropoxytetrafluorobenzene

Cat. No.: B1426221
CAS No.: 1309602-61-6
M. Wt: 266.23 g/mol
InChI Key: AUVSSEIYDVBHOC-UHFFFAOYSA-N
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Description

1,4-Diisopropoxytetrafluorobenzene is an organofluorine compound with the chemical formula C₁₂H₁₄F₄O₂ It is characterized by the presence of two isopropoxy groups and four fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisopropoxytetrafluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluorobenzene with isopropyl alcohol in the presence of a strong base, such as potassium tert-butoxide. The reaction typically occurs under reflux conditions, leading to the substitution of fluorine atoms with isopropoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diisopropoxytetrafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Production of quinones or other oxidized compounds.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1,4-Diisopropoxytetrafluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Diisopropoxytetrafluorobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The isopropoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluorobenzene: Lacks the isopropoxy groups, resulting in different chemical properties and reactivity.

    1,4-Diisopropylbenzene: Contains isopropyl groups instead of isopropoxy groups, leading to variations in polarity and reactivity.

    1,4-Dihydroxybenzene: Features hydroxyl groups instead of isopropoxy groups, affecting its hydrogen bonding and solubility.

Uniqueness

1,4-Diisopropoxytetrafluorobenzene is unique due to the combination of fluorine and isopropoxy groups, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of fluorinated materials and pharmaceuticals.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-di(propan-2-yloxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4O2/c1-5(2)17-11-7(13)9(15)12(18-6(3)4)10(16)8(11)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVSSEIYDVBHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C(=C1F)F)OC(C)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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